
9-Pahsa
Overview
Description
9-PAHSA (palmitic acid-9-hydroxystearic acid) is a member of the fatty acid esters of hydroxy fatty acids (FAHFAs), a novel class of endogenous lipid epimetabolites. It is structurally characterized by a palmitic acid esterified to the hydroxyl group of 9-hydroxystearic acid. This compound is highly correlated with insulin sensitivity in humans, with reduced levels observed in insulin-resistant individuals . In preclinical studies, this compound administration improves glucose tolerance, stimulates insulin and glucagon-like peptide-1 (GLP-1) secretion, and enhances insulin sensitivity via G protein-coupled receptor 40 (GPR40) activation . Additionally, this compound exhibits anti-inflammatory properties by suppressing pro-inflammatory cytokines (e.g., IL-6, IL-1β) in macrophages and reducing adipose tissue inflammation in murine models . Its stereospecific biosynthesis favors the R-enantiomer (R-9-PAHSA), which predominates in vivo and is linked to metabolic benefits .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-PAHSA typically involves the esterification of palmitic acid with hydroxy stearic acid. The process can be summarized as follows:
Esterification Reaction: Palmitic acid is reacted with hydroxy stearic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Purification: The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves:
Bulk Esterification: Large quantities of palmitic acid and hydroxy stearic acid are esterified in industrial reactors.
Purification and Quality Control: The product is purified using industrial-scale chromatography and subjected to rigorous quality control to ensure purity and consistency.
Chemical Reactions Analysis
Types of Reactions
9-PAHSA undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroperoxides and other oxidation products.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: Substitution reactions can occur at the ester linkage, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acid or base catalysts are often employed to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
9-PAHSA has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of FAHFAs and their derivatives.
Biology: Research has shown that this compound plays a role in regulating glucose metabolism and insulin sensitivity.
Medicine: this compound has potential therapeutic applications in treating metabolic disorders such as diabetes and nonalcoholic fatty liver disease.
Industry: It is used in the development of bioactive lipid-based formulations for various applications
Mechanism of Action
The mechanism of action of 9-PAHSA involves several molecular targets and pathways:
Glucose Metabolism: this compound enhances insulin sensitivity by activating the PI3K/Akt signaling pathway.
Inflammation: It exerts anti-inflammatory effects by antagonizing specific chemokine receptors such as CCR6, CCR7, CXCR4, and CXCR5.
Autophagy: This compound promotes autophagic flux by down-regulating the Akt/mTOR pathway and activating the PI3KIII/BECN1 complex
Comparison with Similar Compounds
Structural Isomers: 5-PAHSA
5-PAHSA, an isomer differing in the hydroxyl group position on stearic acid (5 vs. 9), shares overlapping metabolic effects with 9-PAHSA but exhibits distinct pharmacokinetic and tissue-specific behaviors:
- Receptor Activation : Both isomers activate GPR40, but this compound shows stronger GPR40 agonism in pancreatic β-cells, enhancing insulin secretion .
- Tissue Distribution : Chronic treatment in mice elevates this compound levels in liver and adipose tissue, whereas 5-PAHSA is undetectable in the liver .
- Serum Stability : Oral administration of equivalent doses results in 15-fold higher serum levels of 5-PAHSA compared to this compound, suggesting differential absorption or metabolism .
Other FAHFAs: 13-DHAHLA
13-DHAHLA (docosahexaenoic acid ester of 13-hydroxy linoleic acid) is a polyunsaturated FAHFA with anti-inflammatory activity:
- Anti-Inflammatory Potency : Similar to this compound, 13-DHAHLA inhibits LPS-induced cytokine production in macrophages but requires higher concentrations for equivalent effects .
- Metabolic Effects : Unlike this compound, 13-DHAHLA’s role in glucose homeostasis remains uncharacterized, highlighting functional divergence within the FAHFA family.
Data Tables
Table 1: Comparative Analysis of this compound and Key Analogues
Table 2: Stereochemical and Pharmacokinetic Differences
Key Research Findings and Controversies
- Mechanistic Insights : this compound’s metabolic benefits involve GPR40-mediated Ca²⁺ flux in β-cells and Akt/mTOR pathway modulation in diabetic cardiomyopathy .
- Therapeutic Limitations : Efficacy depends on preexisting cellular damage; this compound fails to rescue severely steatotic hepatocytes or improve glucose tolerance in acutely stressed models .
- Methodological Discrepancies : Variability in experimental models (e.g., cell lines, dosing regimens) contributes to conflicting reports on FAHFA efficacy .
Biological Activity
9-Pahsa (Palmitic-acid-9-hydroxy-stearic-acid) is a recently identified endogenous lipid that has garnered attention for its potential therapeutic effects, particularly in the context of metabolic disorders and cardiovascular diseases. This article provides an in-depth exploration of the biological activity of this compound, focusing on its mechanisms of action, effects on glucose metabolism, anti-inflammatory properties, and implications for diabetic cardiovascular complications.
Overview of this compound
This compound is synthesized in the body and is notably elevated in adipose tissue of transgenic mice overexpressing glucose transporter 4 (GLUT4) . Research indicates that levels of this compound correlate positively with insulin sensitivity and are significantly lower in insulin-resistant individuals . This lipid has been shown to exert various biological activities through multiple pathways, making it a candidate for therapeutic interventions in metabolic and cardiovascular diseases.
1. Glucose Metabolism
This compound has been demonstrated to improve glucose homeostasis. In studies involving db/db mice (a model for type 2 diabetes), administration of this compound resulted in:
- Lowered Blood Glucose Levels : After two weeks of treatment, significant reductions in blood glucose levels were observed compared to vehicle-treated controls .
- Improved Glucose Tolerance : The area under the glucose excursion curve was reduced, indicating enhanced glucose tolerance .
Table 1: Effects of this compound on Glucose Metabolism
Parameter | Control Group (Vehicle) | This compound Treatment (50 mg/kg) |
---|---|---|
Blood Glucose Levels (mg/dL) | Elevated | Significantly Lowered |
Glucose Tolerance | Poor | Improved |
Insulin Levels | Unchanged | Unchanged |
2. Autophagy Regulation
Autophagy plays a crucial role in cellular homeostasis and metabolism. Research indicates that this compound promotes autophagic flux, which is beneficial for cardiac health:
- Increased Autolysosomes : Electron microscopy revealed that treatment with this compound led to a significant increase in autolysosome formation in myocardial cells .
- Western Blot Analysis : Results showed downregulation of the Akt/mTOR pathway and activation of the PI3KIII/BECN1 complex, facilitating autophagy in diabetic myocardium .
3. Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been well-documented:
- Reduction of Inflammatory Cytokines : In vitro studies demonstrated that this compound inhibited lipopolysaccharide (LPS)-induced cytokine production, including IL-12 and TNFα .
- Adipose Tissue Inflammation : Administration of this compound reduced inflammation markers in adipose tissue from high-fat diet-fed mice .
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
- Study on Diabetic Cardiomyopathy : A study conducted on db/db mice showed that continuous administration of this compound for four weeks ameliorated myocardial hypertrophy and dysfunction. Ultrasound imaging confirmed improvements in carotid vascular calcification .
- Browning of White Adipose Tissue : Another investigation revealed that this compound activates GPR120, promoting the browning of white adipose tissue, which is associated with increased thermogenic activity and improved metabolic profiles .
Q & A
Basic Research Questions
Q. How can 9-Pahsa be reliably identified and characterized in experimental settings?
To ensure accurate identification, researchers should employ a combination of spectroscopic techniques (e.g., NMR, IR) and chromatographic methods (e.g., HPLC-MS). Structural confirmation requires cross-referencing spectral data with established databases or prior literature. For purity assessment, use elemental analysis and differential scanning calorimetry (DSC) to detect impurities or polymorphic forms .
Q. What experimental protocols are recommended for synthesizing this compound with high reproducibility?
Synthesis protocols should include controlled reaction conditions (temperature, solvent system, catalyst ratios) and rigorous purification steps (e.g., recrystallization or column chromatography). Documenting batch-to-batch variability and validating yields through triplicate experiments is critical. Reference methodologies from peer-reviewed syntheses of analogous compounds to optimize protocols .
Q. How should researchers design assays to evaluate the biological activity of this compound?
Use in vitro models (e.g., cell lines, enzymatic assays) with appropriate positive and negative controls. Dose-response curves and IC₅₀ calculations should adhere to standardized guidelines (e.g., OECD protocols). Include kinetic studies to assess time-dependent effects and validate results using orthogonal assays (e.g., fluorescence-based vs. colorimetric) .
Q. What statistical methods are appropriate for analyzing dose-dependent effects of this compound?
Non-linear regression models (e.g., log-dose vs. response) are standard for dose-response analysis. Account for variability using ANOVA with post-hoc tests (e.g., Tukey’s HSD). For small sample sizes, apply non-parametric tests (e.g., Mann-Whitney U) and report confidence intervals to quantify uncertainty .
Advanced Research Questions
Q. How can conflicting data on this compound’s mechanism of action be resolved?
Conduct systematic reviews to identify methodological discrepancies (e.g., assay conditions, model systems). Use in silico docking studies to predict binding affinities and validate findings with mutagenesis or knock-out models. Cross-disciplinary collaboration (e.g., structural biologists and pharmacologists) is essential to reconcile contradictions .
Q. What strategies optimize this compound’s stability in long-term in vivo studies?
Stabilization approaches include formulation with cyclodextrins or lipid nanoparticles. Monitor degradation products via accelerated stability testing (40°C/75% RH) and validate bioavailability through pharmacokinetic profiling (AUC, Cmax). Use isotopically labeled analogs to track metabolic pathways .
Q. How should researchers address reproducibility challenges in this compound studies?
Adopt open-science practices: publish raw data, detailed protocols, and negative results. Use standardized reference materials (e.g., NIST-certified compounds) and participate in inter-laboratory validation rounds. Pre-register study designs to minimize bias .
Q. What computational tools are effective for modeling this compound’s interactions with biological targets?
Molecular dynamics simulations (e.g., GROMACS) and docking software (AutoDock Vina) can predict binding modes. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Integrate machine learning frameworks to prioritize high-probability targets .
Q. How can interdisciplinary approaches enhance this compound’s therapeutic potential?
Combine omics technologies (proteomics, metabolomics) to map systemic effects. Collaborate with material scientists to develop targeted delivery systems (e.g., ligand-conjugated nanoparticles). Use patient-derived organoids to evaluate efficacy in disease-specific contexts .
Q. What ethical considerations apply to this compound research involving human subjects?
Ensure informed consent and adherence to Declaration of Helsinki guidelines. For early-phase trials, prioritize risk-benefit analysis and establish data safety monitoring boards. Address conflicts of interest transparently in publications .
Q. Methodological Frameworks
- For hypothesis-driven research : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine questions .
- For data interpretation : Use the PICO framework (Population, Intervention, Comparison, Outcome) to structure analysis .
- For interdisciplinary studies : Reference the STROBE or CONSORT guidelines for reporting standards .
Properties
IUPAC Name |
9-hexadecanoyloxyoctadecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H66O4/c1-3-5-7-9-11-12-13-14-15-16-18-23-27-31-34(37)38-32(28-24-20-17-10-8-6-4-2)29-25-21-19-22-26-30-33(35)36/h32H,3-31H2,1-2H3,(H,35,36) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHQWHZLXDBVXML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC(CCCCCCCCC)CCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H66O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101274990 | |
Record name | 9-[(1-Oxohexadecyl)oxy]octadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101274990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | FAHFA(16:0/9-O-18:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0112106 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1481636-31-0 | |
Record name | 9-[(1-Oxohexadecyl)oxy]octadecanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1481636-31-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9-[(1-Oxohexadecyl)oxy]octadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101274990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FAHFA(16:0/9-O-18:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0112106 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.